Capmatinib

Overview

Description

Capmatinib is a small molecule kinase inhibitor that targets the mesenchymal-epithelial transition (MET) receptor tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations . This compound has shown promising antitumor activity and has been approved by regulatory agencies such as the United States Food and Drug Administration (FDA) for this indication .

Mechanism of Action

Target of Action

Capmatinib is a small molecule kinase inhibitor that primarily targets the c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR) . This receptor, in healthy humans, activates signaling cascades involved in organ regeneration and tissue repair . Aberrant c-met activation, via mutations, amplification, and/or overexpression, is known to occur in many types of cancer .

Mode of Action

This compound selectively binds to the c-Met receptor, inhibiting its phosphorylation and disrupting signal transduction pathways . This interaction blocks the c-Met phosphorylation and activation of downstream targets, including the hepatocyte growth factor (HGF) . This inhibition can lead to apoptosis in cells that overexpress c-Met .

Biochemical Pathways

The inhibition of c-Met by this compound affects multiple downstream signaling pathways such as STAT3, PI3K/ATK, and RAS/MAPK . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting these pathways, this compound can slow or stop the spread of cancer cells .

Pharmacokinetics

This compound exhibits substantial systemic availability after oral administration . It is extensively metabolized and largely distributed to the peripheral tissue . The mean elimination half-life of this compound in plasma is approximately 7.84 hours . The apparent distribution volume of this compound during the terminal phase is moderate-to-high . The parent compound accounts for most of the radioactivity in plasma . Absorbed this compound is eliminated mainly by metabolism and subsequent biliary/fecal and renal excretion .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis in cells that overexpress c-Met . In addition, this compound treatment increases radiation-induced DNA double-strand breaks and delays their repair . This can lead to cell death and a decrease in tumor size .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of certain mutations, such as MET exon 14 skipping mutations, can enhance the drug’s efficacy . Moreover, the co-occurrence of MET amplification with other oncogenic drivers can also affect the drug’s action . .

Biochemical Analysis

Biochemical Properties

Capmatinib is a small molecule kinase inhibitor targeted against c-Met (a.k.a. hepatocyte growth factor receptor [HGFR]), a receptor tyrosine kinase that, in healthy humans, activates signaling cascades involved in organ regeneration and tissue repair . Aberrant c-Met activation - via mutations, amplification, and/or overexpression - is known to occur in many types of cancer, and leads to overactivation of multiple downstream signaling pathways such as STAT3, PI3K/ATK, and RAS/MAPK .

Cellular Effects

This compound has shown substantial antitumor activity in patients with advanced non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to MET exon 14 skipping . The most common adverse reactions are peripheral edema, nausea, fatigue, vomiting, dyspnea, and decreased appetite .

Molecular Mechanism

This compound works by attaching to the abnormal MET protein inside cancer cells, blocking the action of this abnormal protein that signals cancer cells to multiply. This helps slow or stop the spread of cancer cells .

Temporal Effects in Laboratory Settings

The extent of oral absorption of this compound was estimated to be 49.6%; the maximum concentration of this compound in plasma was reached at 2 hours. The apparent mean elimination half-life of this compound in plasma was 7.84 hours . Excretion of radioactivity was complete after 7 days .

Metabolic Pathways

This compound undergoes metabolism primarily via CYP3A4 and aldehyde oxidase . Metabolic reactions involved lactam formation, hydroxylation, N-dealkylation, formation of a carboxylic acid, hydrogenation, N-oxygenation, glucuronidation, and combinations thereof .

Transport and Distribution

This compound had substantial systemic availability after oral administration. It was also extensively metabolized and largely distributed to the peripheral tissue . The apparent distribution volume of this compound during the terminal phase was moderate-to-high (geometric mean 473 l) .

Subcellular Localization

As a small molecule kinase inhibitor, this compound is likely to be distributed throughout the cell where it can interact with its target, the MET receptor tyrosine kinase .

Preparation Methods

Capmatinib is synthesized through a series of chemical reactions involving various reagents and conditions. . The industrial production of this compound involves optimizing these synthetic steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product .

Chemical Reactions Analysis

Capmatinib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites, while reduction can yield dealkylated products .

Scientific Research Applications

Capmatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the MET signaling pathway and its role in cancer development . In biology, this compound is used to investigate the effects of MET inhibition on cellular processes such as proliferation, migration, and apoptosis . In medicine, this compound is being explored for its potential to treat other types of cancer beyond NSCLC, as well as its use in combination therapies . In industry, this compound is used in the development of diagnostic assays and companion diagnostics for MET-driven cancers .

Comparison with Similar Compounds

Capmatinib is often compared with other MET inhibitors such as crizotinib and cabozantinib. While all three compounds target the MET receptor, this compound has shown superior brain pharmacokinetic properties and greater efficacy in preclinical models . Crizotinib and cabozantinib are also used in the treatment of MET-driven cancers, but they have different safety profiles and mechanisms of action . This compound’s unique ability to effectively penetrate the blood-brain barrier and its potent inhibition of MET signaling make it a valuable addition to the arsenal of MET-targeted therapies .

Biological Activity

Capmatinib is a highly selective and potent oral tyrosine kinase inhibitor (TKI) specifically targeting the MET receptor, which plays a critical role in various cancers, particularly non-small cell lung cancer (NSCLC) with MET exon 14 mutations. This article delves into the biological activity of this compound, encompassing its mechanism of action, pharmacodynamics, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

This compound functions as a Type Ib ATP-competitive inhibitor that selectively targets the MET receptor. The compound exhibits a remarkable selectivity of over 10,000-fold for MET compared to other kinases, effectively blocking MET phosphorylation and subsequent activation of downstream signaling pathways, including those involved in cell proliferation and survival .

Pharmacodynamics and Pharmacokinetics

This compound's pharmacokinetic profile reveals linear absorption characteristics with a peak plasma concentration (C_max) achieved approximately 1-2 hours post-administration. The average inhibitory concentration (IC50) values for this compound are reported at 0.13 nM in biochemical assays and 0.3-0.7 nM in cellular assays against lung cancer cell lines . The drug has a half-life of approximately 6.5 hours and demonstrates high plasma protein binding (96%) .

Case Studies and Clinical Trials

- Phase I Study : A phase I trial evaluated this compound in patients with MET-positive solid tumors, establishing a recommended phase II dose (RP2D) of 400 mg twice daily. Among 38 patients in the dose-expansion cohort, stable disease was observed in various cancer types, including gastric cancer (22%) and hepatocellular carcinoma (46%) .

- Phase II Study : In the GEOMETRY mono-1 trial involving patients with NSCLC harboring MET exon 14 alterations, this compound achieved an objective response rate of 41% in previously treated patients and 68% in treatment-naïve patients. Notably, an intracranial response rate of 54% was documented, indicating significant CNS activity .

- Long-term Outcomes : A multi-cohort study reported sustained efficacy for this compound in advanced NSCLC with MET dysregulation, reinforcing its role as a targeted therapy option for this patient population .

Safety Profile

This compound has demonstrated a manageable safety profile across various studies. Dose-limiting toxicities were observed at higher doses (200 mg bid and 250 mg bid), but no significant adverse effects were reported at the RP2D of 400 mg bid . Common adverse events included gastrointestinal disturbances and fatigue but were generally well tolerated.

Data Summary

| Study | Patient Population | Dose | Overall Response Rate | Notable Findings |

|---|---|---|---|---|

| Phase I | MET-positive solid tumors | 400 mg bid | Stable disease in 22% (gastric) | Well tolerated; DLT at higher doses |

| GEOMETRY mono-1 | NSCLC with METex14 alterations | 400 mg bid | 41% (treated), 68% (naïve) | Significant CNS activity |

| Long-term Outcomes | Advanced NSCLC | 400 mg bid | Sustained efficacy | Supports this compound as targeted therapy |

Properties

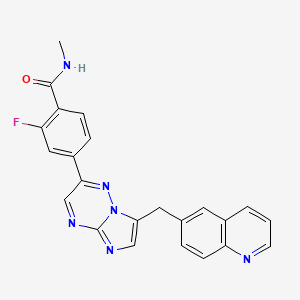

IUPAC Name |

2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17FN6O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20/h2-9,11-13H,10H2,1H3,(H,25,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOLIMKSCNQPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90145595 | |

| Record name | Capmatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Aberrant activation of c-Met has been documented in many cancers, including non-small cell lung cancer (NSCLC). Mutations that result in the skipping of _MET_ exon 14 lead to the formation of a mutant c-Met with a missing regulatory domain - these mutant proteins have a reduced ability to negatively regulate, leading to a pathological increase in their downstream activity. Capmatinib inhibits the phosphorylation of both wild-type and mutant variants of c-Met triggered by the binding of its endogenous ligand, hepatocyte growth factor - in doing so, it prevents c-Met-mediated phosphorylation of downstream signaling proteins, as well as the proliferation and survival of c-Met-dependent tumor cells. | |

| Record name | Capmatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1029712-80-8 | |

| Record name | Capmatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1029712-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capmatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029712808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capmatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11791 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capmatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90145595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-N-methyl-4-[7-[(quinolin-6-yl)methyl]imidazo[1,2-b]-[1,2,4]triazin-2-yl]benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPMATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY34L4F9OZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.